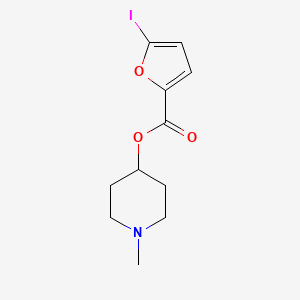![molecular formula C23H28N2O2 B6134970 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6134970.png)
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine, also known as IMD-1041, is a novel chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT7 receptors, and as an antagonist at the dopamine D2 receptor. This results in the modulation of neurotransmitter release and the regulation of neuronal activity in the brain. The exact mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine is still being studied, but it is believed to involve the activation of intracellular signaling pathways and the modulation of ion channel activity.
Biochemical and Physiological Effects:
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin and dopamine release in certain brain regions, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models, and to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine for lab experiments is its high selectivity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors and their role in various neurological and psychiatric disorders. However, one limitation is that 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential applications.
将来の方向性
There are several future directions for research on 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine for the treatment of various neurological and psychiatric disorders. Another area of interest is the further exploration of the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine and its potential effects on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine and its potential applications in other areas of scientific research.
合成法
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 4-isopropylphenylboronic acid with 2-methoxyphenylpiperazine, followed by the addition of acryloyl chloride and a base. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine has been shown to have potential applications in various scientific research areas such as neuroscience, pharmacology, and medicinal chemistry. It has been extensively studied for its ability to modulate the activity of certain receptors in the brain, including the serotonin 5-HT1A and 5-HT7 receptors, and the dopamine D2 receptor. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-18(2)20-11-8-19(9-12-20)10-13-23(26)25-16-14-24(15-17-25)21-6-4-5-7-22(21)27-3/h4-13,18H,14-17H2,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYUJJTYSDGIW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6134888.png)

![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6134911.png)
![2-{4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134912.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)
![ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B6134918.png)
![5-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6134936.png)
![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)
![2-propoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6134959.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)
![((2S)-1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B6134973.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6134989.png)